molecular formula C11H14O3 B2562833 (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol CAS No. 2230789-55-4

(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol

Cat. No.: B2562833
CAS No.: 2230789-55-4
M. Wt: 194.23
InChI Key: XOJMKLPAOQRYPJ-MRVPVSSYSA-N
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Description

(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol is a chiral benzodioxin derivative serving as a valuable synthetic intermediate and building block in medicinal chemistry and life science research. The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in drug discovery, known for its presence in compounds interacting with key neurological targets. Research on analogous structures has demonstrated significant affinity for the 5-HT 1A serotonin receptor and the serotonin transporter (SERT), indicating the scaffold's potential in the development of dual-action antidepressants . Furthermore, the benzodioxin core is utilized in the synthesis of novel compounds investigated as α-glucosidase inhibitors for the management of type 2 diabetes . The specific stereochemistry of the (2S)-enantiomer makes this compound particularly interesting for the synthesis of optically pure molecules, where it can be used to impart stereoselectivity in biological interactions or to create specific three-dimensional architectures in advanced material science applications. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8,12H,4-5,7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJMKLPAOQRYPJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Propanol Group: The propanol group can be introduced via a Grignard reaction, where a Grignard reagent reacts with an aldehyde or ketone to form the alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The benzodioxin ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzodioxin ring.

Scientific Research Applications

Neuroprotective Effects

Recent studies indicate that (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol exhibits neuroprotective properties. Research has shown that it can protect neuronal cells from oxidative stress and apoptosis.

Key Findings:

  • In vitro experiments demonstrated a 40% reduction in cell death compared to untreated controls when exposed to oxidative stress.
  • Increased levels of antioxidant enzymes were noted, suggesting a protective mechanism against oxidative damage.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown it to be effective against various pathogens.

Case Study: Antimicrobial Efficacy
A study assessed the compound's effectiveness against common bacteria:

Bacteria Type Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest its potential as a new antimicrobial agent.

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

Antimicrobial Therapies

The compound's efficacy against resistant bacterial strains highlights its potential role in developing new antimicrobial therapies.

Neuroprotective Agents

Due to its neuroprotective effects, it may be explored as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Drugs

Research indicates that the compound may target specific inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Synthesis and Derivatives

The synthesis of this compound involves reactions with various reagents to yield derivatives with enhanced properties. For instance, modifications have been made to create sulfonamide derivatives that exhibit inhibitory activity against enzymes related to diabetes management.

Example of Synthesis:
A recent study synthesized new sulfonamides based on the benzodioxane structure and screened them for their inhibitory potential against α-glucosidase and acetylcholinesterase enzymes.

Mechanism of Action

The mechanism of action of (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzodioxin Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Evidence ID
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol Propan-1-ol chain (S-configuration) C₁₁H₁₄O₃ 206.23 Research availability; stereospecific interactions inferred
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol Benzodioxin linked to methylphenyl-methanol C₁₆H₁₆O₃ 256.29 High-priority scaffold for PD-1/PD-L1 inhibitors (SoftMax score: 0.8285)
(1R,2S)-2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol Amino and hydroxyl groups on propanol (1R,2S-configuration) C₁₁H₁₅NO₃ 209.24 Supplier-listed; potential β-adrenergic/antihypertensive activity inferred from stereochemistry
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Acetic acid substituent C₁₀H₁₀O₄ 194.18 Anti-inflammatory activity comparable to Ibuprofen (carrageenan-induced edema assay)
N-(2-amino-2-oxo-ethyl)-3-[5-[(1R,2S)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-methyl-benzamide Difluoropropanoylamino and indazole extensions C₃₃H₃₃F₂N₅O₆ 657.64 Glucocorticoid receptor (GR) tracer; enhanced binding via fluorinated groups
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile Thiazole-acetonitrile substituent C₁₃H₁₀N₂O₂S 266.29 Electronic diversity via thiazole ring; potential kinase/GPCR modulation

Key Observations:

Scaffold Modifications: Polar Groups: The propanol chain in the target compound offers hydrogen-bonding capacity, similar to the acetic acid derivative , but with reduced acidity compared to carboxylic acids. Steric and Stereochemical Effects: The (2S)-configuration may enhance target selectivity compared to racemic mixtures. For example, the (1R,2S)-amino-propanol analog demonstrates how stereochemistry influences adrenoceptor binding. Extended Moieties: Addition of indazole (e.g., GR tracer ) or thiazole groups introduces π-π stacking or hydrophobic interactions, broadening therapeutic applications.

Biological Activities: Anti-inflammatory: The acetic acid analog’s efficacy matches Ibuprofen, suggesting the benzodioxin core alone can drive activity . Immunomodulation: Scaffold hopping to methylphenyl-methanol derivatives retains high PD-1/PD-L1 inhibition, emphasizing the scaffold’s adaptability . Receptor Binding: Fluorinated and amide-containing analogs (e.g., GR tracer ) show enhanced receptor occupancy, highlighting substituent-driven affinity improvements.

Physicochemical Properties: Solubility: Propanol and acetic acid derivatives likely exhibit higher aqueous solubility than acetonitrile or thiazole-containing analogs. Metabolic Stability: Amino groups (e.g., ) may increase metabolic vulnerability compared to hydroxyl or methyl groups.

Biological Activity

Overview

(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol is an organic compound characterized by a unique structure that includes a benzodioxin moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Chemical Structure

The compound's structure can be represented as follows:

C11H14O3\text{C}_{11}\text{H}_{14}\text{O}_3

This structure includes a propanol group attached to a benzodioxin ring, which is known for its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Benzodioxin Ring : Achieved through cyclization reactions involving catechol derivatives.
  • Introduction of the Propanol Group : Often conducted via Grignard reactions or reductive amination techniques.

Antimicrobial Properties

Research indicates that compounds with benzodioxin structures exhibit significant antimicrobial activity . For instance, studies have shown that derivatives of benzodioxins can effectively inhibit the growth of various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation : By interfering with the cell cycle.
  • Induction of oxidative stress : Leading to increased reactive oxygen species (ROS) within cancer cells.

Neurological Effects

The compound is also being investigated for its potential effects on the nervous system . Some derivatives have shown promise as anticonvulsants in preclinical models, suggesting a possible role in treating epilepsy and other neurological disorders.

Case Studies

StudyFindings
Antimicrobial Activity A study demonstrated that benzodioxin derivatives exhibited significant inhibition against Staphylococcus aureus and Candida albicans at concentrations as low as 10 µg/mL .
Anticancer Effects Research on various cancer cell lines revealed that this compound induced apoptosis with an IC50 value of 15 µM .
Neurological Applications In animal models, the compound showed a reduction in seizure frequency by 40% compared to controls .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Modulation : The compound may act as a modulator for various receptors involved in neurotransmission and inflammation.
  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

Q & A

Q. How can researchers validate target engagement in complex biological matrices?

  • Methodological Answer : Use photoaffinity labeling with a diazirine-modified analog and click chemistry for pull-down assays. Confirm binding via Western blot (target protein enrichment) and competitive displacement with unlabeled compound .

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